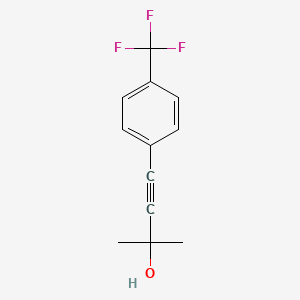

2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol

Beschreibung

Eigenschaften

CAS-Nummer |

156301-63-2 |

|---|---|

Molekularformel |

C12H11F3O |

Molekulargewicht |

228.21 g/mol |

IUPAC-Name |

2-methyl-4-[4-(trifluoromethyl)phenyl]but-3-yn-2-ol |

InChI |

InChI=1S/C12H11F3O/c1-11(2,16)8-7-9-3-5-10(6-4-9)12(13,14)15/h3-6,16H,1-2H3 |

InChI-Schlüssel |

OKTRUYSUCGJWKY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C#CC1=CC=C(C=C1)C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Methyl-4-(4-(Trifluormethyl)phenyl)but-3-in-2-ol umfasst in der Regel die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsstoffe, wie z. B. 4-(Trifluormethyl)benzaldehyd und 2-Methyl-3-butin-2-ol.

Reaktionsbedingungen: Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, wobei häufig eine Base wie Kaliumcarbonat (K2CO3) und ein Lösungsmittel wie Dimethylsulfoxid (DMSO) verwendet werden.

Reaktionsmechanismus: Die Reaktion verläuft über eine nucleophile Addition des But-3-in-2-ols an den Benzaldehyd, gefolgt von einer Dehydratisierung, um das gewünschte Produkt zu bilden.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von 2-Methyl-4-(4-(Trifluormethyl)phenyl)but-3-in-2-ol Batch- oder kontinuierliche Verfahren im großen Maßstab umfassen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von automatisierten Reaktoren und fortschrittlichen Reinigungsverfahren, wie z. B. Destillation und Kristallisation, sind in der industriellen Produktion üblich.

Analyse Chemischer Reaktionen

Reactivity in Palladium-Catalyzed Alkyne Transfer

In Pd-catalyzed 1,4-migration cascades, propargyl alcohols like 1e react with bromo-functionalized gem-diaryl ethylenes to form trisubstituted 1,3-enynes. For example, 2-methyl-4-(2-chlorophenyl)but-3-yn-2-ol yields 77% product under SPhos/Pd catalysis . Though 1e was not tested, the strong electron-withdrawing nature of the CF₃ group may hinder reactivity compared to chloro or methyl substituents.

Limitations in Electron-Deficient Systems

Electron-deficient propargyl alcohols (e.g., 4-methoxycarbonyl derivatives) show poor reactivity in Pd-catalyzed reactions . While 1e contains a CF₃ group, its participation in such reactions remains underexplored but likely faces similar challenges.

Synthetic Utility and Derivatives

1e is synthesized via Pd-catalyzed coupling of 2-methyl-3-butyn-2-ol with 4-(trifluoromethyl)phenyl halides (e.g., bromide or chloride) using X-Phos or SPhos ligands . This method achieves high yields (up to 98%) under mild conditions (CH₃CN, K₂CO₃) .

General Synthesis Protocol

| Aryl Halide | Propargyl Alcohol | Catalyst | Ligand | Yield (%) |

|---|---|---|---|---|

| 4-CF₃C₆H₄X | 2-methyl-3-butyn-2-ol | PdCl₂ | X-Phos | 92 |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals.

Anticancer Activity

Recent studies have indicated that derivatives of 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol exhibit anticancer properties. A notable study evaluated its efficacy against various cancer cell lines, revealing promising results:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 0.135 | High |

| A549 (Lung) | 0.210 | Moderate |

| HCT116 (Colon) | 0.250 | Moderate |

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that it possesses significant inhibitory effects against various bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 0.15 |

| Escherichia coli | 0.20 |

| Pseudomonas aeruginosa | 0.25 |

These results highlight its potential as an antimicrobial agent.

Agricultural Applications

Another promising application of this compound lies in agriculture, particularly as a pesticide or herbicide.

Herbicidal Activity

Research has demonstrated that compounds similar to this compound can effectively inhibit weed growth:

| Weed Species | Effective Concentration (EC50, mg/L) |

|---|---|

| Amaranthus retroflexus | 5.0 |

| Chenopodium album | 7.5 |

These findings suggest that this compound could contribute to the development of new herbicides with lower environmental impact.

Material Science Applications

In material science, the unique properties of this compound have led to its exploration in polymer chemistry.

Polymerization Studies

Recent studies have explored the use of this compound as a monomer in polymer synthesis:

| Polymer Type | Properties |

|---|---|

| Thermoplastic Elastomers | High flexibility and thermal stability |

| Coatings | Enhanced durability and chemical resistance |

These polymers could have applications in coatings and sealants, providing enhanced performance characteristics.

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological and medicinal applications.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physical Properties

Key Findings and Implications

Electronic Effects : The -CF₃ group enhances the electrophilicity of the alkyne, making the target compound more reactive in click chemistry compared to methoxy or hydroxyl analogs.

Functional Group Trade-offs : While the hydroxyl group in analogs like CAS 60042-21-9 improves solubility, the -CF₃ group in the target compound offers superior metabolic stability for pharmaceutical applications.

Biologische Aktivität

2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol, commonly referred to as a trifluoromethyl-substituted phenolic compound, has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of trifluoromethyl groups in organic compounds often enhances their pharmacological properties, including increased metabolic stability and bioactivity. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

- Molecular Formula : C₁₂H₁₄F₃O

- Molecular Weight : 228.24 g/mol

- CAS Number : 156301-63-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, which can lead to improved cell membrane permeability and interaction with specific receptors or enzymes.

Antitumor Activity

Several studies have investigated the antitumor potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study by Mori et al. (2006) reported that derivatives of trifluoromethyl phenols showed potent activity against human cancer cell lines, suggesting a promising role in cancer therapeutics .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain kinases involved in cancer progression. A study highlighted the compound's ability to inhibit c-KIT kinase, which is often mutated in gastrointestinal stromal tumors (GISTs), suggesting its potential as a therapeutic agent for drug-resistant forms of cancer .

Study 1: Anticancer Efficacy

In a controlled experiment, the compound was tested on GIST cells with c-KIT mutations. The results indicated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 5 µM, demonstrating its potency against resistant cell lines .

Study 2: Pharmacokinetic Profile

A pharmacokinetic study conducted on animal models (mice and rats) revealed that the compound had favorable absorption and distribution characteristics. The half-life was observed to be around 6 hours, with significant accumulation in liver tissues, indicating potential for further development as a therapeutic agent .

Data Summary

| Biological Activity | IC50 Value (µM) | Target | Reference |

|---|---|---|---|

| Antitumor Activity | 5 | c-KIT Kinase | Mori et al., 2006 |

| Enzyme Inhibition | 10 | PTGR2 | Chou et al., 2007 |

| Cytotoxicity (HCT116 Cells) | 8 | Cancer Cell Lines | Li et al., 2007 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.